molecular formula C15H17N3O3 B6030412 methyl 4-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)amino]benzoate

methyl 4-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)amino]benzoate

Cat. No.: B6030412
M. Wt: 287.31 g/mol
InChI Key: ZMAZRCROPSTLFS-UHFFFAOYSA-N
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Description

Methyl 4-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)amino]benzoate is a synthetic organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)amino]benzoate typically involves the condensation of 4-propyl-2-aminopyrimidine with methyl 4-formylbenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid and ethanol, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of automated reactors and purification systems to streamline the production process and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(6-oxo-4-methyl-1H-pyrimidin-2-yl)amino]benzoate
  • Methyl 4-[(6-oxo-4-ethyl-1H-pyrimidin-2-yl)amino]benzoate
  • Methyl 4-[(6-oxo-4-butyl-1H-pyrimidin-2-yl)amino]benzoate

Uniqueness

Methyl 4-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)amino]benzoate is unique due to its specific propyl substitution on the pyrimidine ring, which may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

methyl 4-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-3-4-12-9-13(19)18-15(17-12)16-11-7-5-10(6-8-11)14(20)21-2/h5-9H,3-4H2,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAZRCROPSTLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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